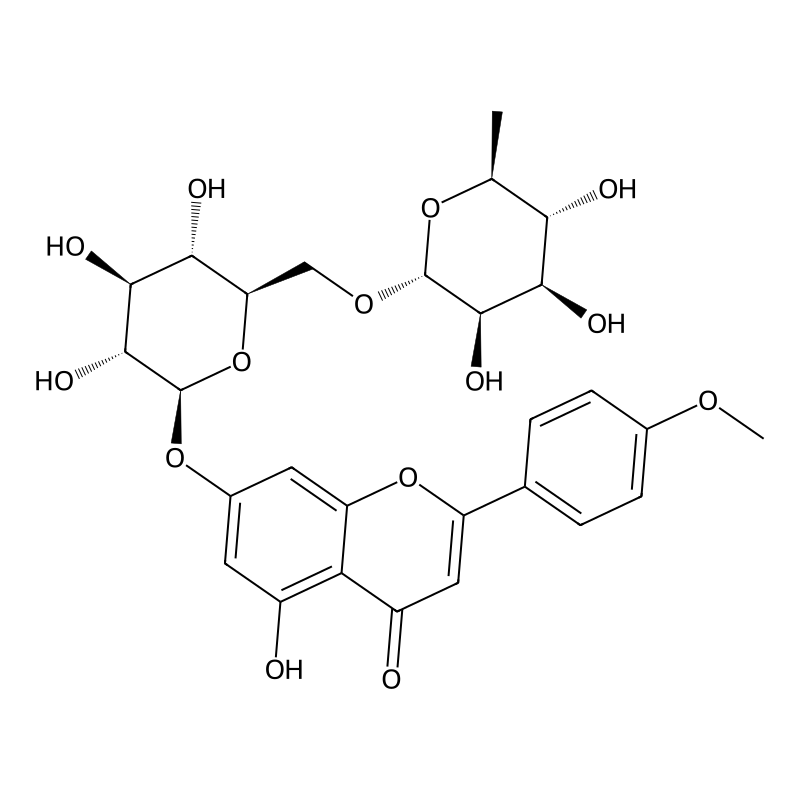

Linarin

Content Navigation

Researchers seeking reproducible acetylcholinesterase inhibition face assay failure when substituting acacetin or rutin. Linarin (acacetin-7-O-rutinoside) provides the precise 4'-methoxyl and 7-O-rutinoside motif required for binding. - IC50 3.8 μM in AChE inhibition; 9 H-bonds from sugar moiety. - Baseline solubility 0.0595 μg/mL; DMSO reconstitution required. - Stable crystalline standard (mp 258-260°C) for HPLC/LC-MS quantification.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Linarin (Acacetin-7-O-rutinoside) is a specialized flavone glycoside characterized by its 4'-methoxyl group and 7-O-rutinoside moiety. As a high-purity crystalline solid with a melting point of 258–260°C, it serves as a precise bioactive scaffold in neuropharmacological and anti-inflammatory research. While structurally related to common flavonoids, linarin exhibits a highly specific receptor-binding profile, particularly toward acetylcholinesterase (AChE). Procurement of linarin typically requires concurrent planning for solubility enhancement, as its baseline aqueous solubility is exceptionally low (0.0595 μg/mL), necessitating anhydrous DMSO reconstitution or solid dispersion formulation for in vitro and in vivo applications .

Research Fit

Substituting linarin with its aglycone, acacetin, or generic rutinosides fundamentally alters target engagement and assay outcomes. Molecular docking and in vitro studies demonstrate that linarin's AChE inhibitory activity relies heavily on its 7-O-sugar moiety, which forms nine hydrogen bonds within the catalytic site, and its 4'-methoxyl group, which interacts directly with Ser203. Acacetin lacks the rutinoside chain, while rutin lacks the critical 4'-methoxyl group, rendering both ineffective as direct substitutes in targeted binding assays. Consequently, buyers must procure the exact acacetin-7-O-rutinoside structure to reproduce established AChE inhibition and specific anti-inflammatory pathway modulation [1].

Substitution Risk

Targeted Enzyme Inhibition: AChE Binding Specificity

Linarin demonstrates dose-dependent inhibition of acetylcholinesterase (AChE) with an in vitro IC50 of 3.801 ± 1.149 μM. When compared to the benchmark inhibitor Huperzine A, high-dose linarin (140 mg/kg) achieves equivalent ex vivo AChE inhibition in murine cortex and hippocampus models to 0.5 mg/kg Huperzine A. This activity is structurally dependent on the 7-O-rutinoside moiety, which provides nine critical hydrogen bonds absent in the aglycone comparator, acacetin [1].

| Evidence Dimension | AChE Inhibitory Activity (IC50) and Ex-Vivo Efficacy |

| Target Compound Data | Linarin: IC50 = 3.801 ± 1.149 μM; Ex-vivo equivalence at 140 mg/kg |

| Comparator Or Baseline | Huperzine A (Benchmark): Equivalence at 0.5 mg/kg; Acacetin (Aglycone): Lacks required 7-O-sugar H-bonding |

| Quantified Difference | Linarin matches benchmark ex-vivo efficacy at a 280x higher dose, while structurally outperforming aglycone analogs in active site binding. |

| Conditions | In vitro Ellman's colorimetric assay and murine ex vivo cortex/hippocampus models. |

Validates linarin as a highly specific, target-engaged scaffold for neuropharmacological drug discovery, preventing the procurement of inactive aglycone substitutes.

Formulation-Dependent Bioavailability and Processability

Free crystalline linarin exhibits exceptionally poor oral absorption, with an absolute baseline bioavailability of approximately 0.47%. However, its processability into advanced formulations yields dramatic quantitative improvements. When formulated as a linarin solid dispersion (LSD), its relative bioavailability increases 3.363-fold compared to the unformulated baseline. Alternatively, co-administration with the bioenhancer piperine (20 mg/kg) increases linarin's plasma exposure (AUC) by 381% and its Cmax by 346% [REFS-1, REFS-2].

| Evidence Dimension | In Vivo Pharmacokinetics (Bioavailability and AUC) |

| Target Compound Data | Linarin Solid Dispersion: 3.36x bioavailability increase; Linarin + Piperine: AUC +381%, Cmax +346% |

| Comparator Or Baseline | Unformulated free linarin (Baseline absolute bioavailability ~0.47%) |

| Quantified Difference | Advanced formulation or bioenhancer pairing increases linarin systemic exposure by >330% over baseline. |

| Conditions | Rat models; intragastric/oral administration with HPLC/LC-MS/MS quantification. |

Alerts formulators and procurement teams that raw linarin requires specific excipients (e.g., solid dispersions or piperine) to achieve viable in vivo exposure, preventing failed animal trials.

Solubility Constraints and Reconstitution Protocols

Linarin's utility in cellular assays is strictly governed by its solubility profile. While its baseline aqueous solubility is negligible (0.0595 μg/mL), it achieves a solubility of up to 10 mg/mL to 91 mg/mL in anhydrous DMSO depending on sonication. Formulating linarin into a solid dispersion increases its aqueous solubility 3.29-fold. For in vivo injections, standard protocols require a multi-solvent cascade (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to maintain a stable 3.3 mg/mL working solution without precipitation [REFS-1, REFS-2].

| Evidence Dimension | Solubility Limit across Solvent Systems |

| Target Compound Data | DMSO: 10-91 mg/mL; Optimized In Vivo Vehicle: 3.3 mg/mL |

| Comparator Or Baseline | Baseline Aqueous Buffer: <0.1 μg/mL |

| Quantified Difference | Optimized organic/surfactant solvent cascades increase working solubility by >50,000-fold compared to pure aqueous buffers. |

| Conditions | In vitro reconstitution at standard temperature; sonication applied for maximum DMSO saturation. |

Ensures buyers procure necessary co-solvents and apply correct reconstitution protocols to prevent API precipitation and assay failure.

Neuropharmacological Drug Discovery (AChE Targeting)

Driven by its specific 3.8 μM IC50 for acetylcholinesterase and its ability to penetrate the catalytic site via its 7-O-rutinoside moiety, linarin is a precise scaffold for Alzheimer's disease model research and neuroprotective assay development. It is selected over generic flavonoids when targeted enzyme inhibition is required [1].

Advanced Formulation and Bioavailability Enhancement Studies

Because free linarin exhibits an absolute oral bioavailability of only 0.47%, it serves as a standardized baseline API for testing novel drug delivery systems. Researchers utilize linarin to validate the efficacy of solid dispersions, liposomes, and bioenhancer co-administrations (like piperine) in overcoming severe flavonoid absorption bottlenecks [2].

Analytical Reference for Botanical Quality Control

As a stable, crystalline solid with a defined UV/Vis profile (λmax: 269, 327 nm), linarin is procured as a primary analytical standard. It is essential for the HPLC and LC-MS quantification of extracts from medicinal plants such as Buddleja davidii and Chrysanthemum indicum .

Application Fit

References

- [1] Feng, X., et al. 'Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo.' Iranian Journal of Pharmaceutical Research, vol. 14, no. 3, 2015, pp. 949-954.

- [2] Feng, X., et al. 'Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats.' Molecules, vol. 19, no. 5, 2014, pp. 5624-5633.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2. Han, X., Wu, Y.-C., Meng, M., et al. Linarin prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways. Int. J. Mol. Med. 42(3), 1460-1472 (2018).

3. Pan, H., Zhang, J., Wang, Y., et al. Linarin improves the dyskinesia recovery in Alzheimer’s disease zebrafish by inhibiting the acetylcholinesterase activity. Life Sci. 222, 112-116 (2019).

Explore Compound Types